molecular formula C27H44O3 B1243217 1Alpha,25-Dihydroxyprevitamin D3

1Alpha,25-Dihydroxyprevitamin D3

Cat. No.: B1243217
M. Wt: 416.6 g/mol
InChI Key: DOIZGAFWGREMOD-MGCFMLCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1Alpha,25-Dihydroxyprevitamin D3, also known as 1Alpha,25-Dihydroxycholecalciferol, is a biologically active form of vitamin D3. It plays a crucial role in calcium absorption and deposition, and has widespread effects on cellular differentiation and proliferation. This compound is also known to modulate immune responsiveness and central nervous system function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1Alpha,25-Dihydroxyprevitamin D3 can be synthesized through various chemical routes. One common method involves the hydroxylation of previtamin D3 at the 1Alpha and 25 positions. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct hydroxylation pattern .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure purity and consistency. The compound is slightly soluble in methanol, ethanol, ethyl acetate, and tetrahydrofuran, and is sensitive to air and light .

Chemical Reactions Analysis

Types of Reactions: 1Alpha,25-Dihydroxyprevitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products: The major products formed from these reactions include various hydroxylated derivatives of vitamin D3, which have distinct biological activities and applications .

Comparison with Similar Compounds

  • 1Alpha,25-Dihydroxycholecalciferol (Calcitriol)
  • 1Alpha-Hydroxyvitamin D3 (Alfacalcidol)
  • 24,25-Dihydroxyvitamin D3

Comparison: 1Alpha,25-Dihydroxyprevitamin D3 is unique in its potent biological activity and its ability to regulate both calcium homeostasis and immune responses. Compared to other similar compounds, it has a higher affinity for the vitamin D receptor and a broader range of biological effects .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22-,23-,24+,25+,27-/m1/s1

InChI Key

DOIZGAFWGREMOD-MGCFMLCTSA-N

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C

Canonical SMILES

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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